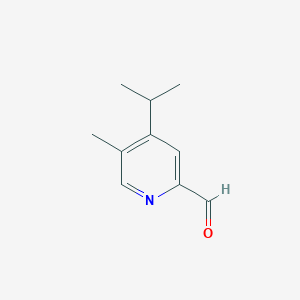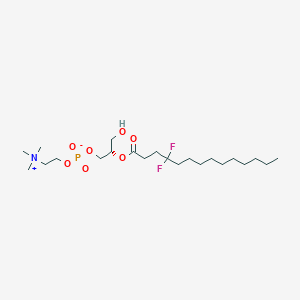
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetamide group and a long chain containing multiple oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide typically involves multiple steps One common method starts with the reaction of chloroacetyl chloride with a suitable amine precursor under basic conditions This reaction forms the chloroacetamide moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amide, while oxidation can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The long chain containing oxygen and nitrogen atoms may facilitate interactions with biological membranes or other macromolecules, enhancing its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide: Another chloroacetamide derivative with different substituents.
N-Phenylacetamide Sulphonamides: Compounds with similar amide structures but different functional groups.
Uniqueness
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide is unique due to its long chain containing multiple oxygen and nitrogen atoms, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H30ClN3O5 |
|---|---|
Peso molecular |
367.87 g/mol |
Nombre IUPAC |
N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide |
InChI |
InChI=1S/C15H30ClN3O5/c1-17-13-15(21)19-5-3-7-23-9-11-24-10-8-22-6-2-4-18-14(20)12-16/h17H,2-13H2,1H3,(H,18,20)(H,19,21) |
Clave InChI |
FALKDJHPUYWYBD-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)NCCCOCCOCCOCCCNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


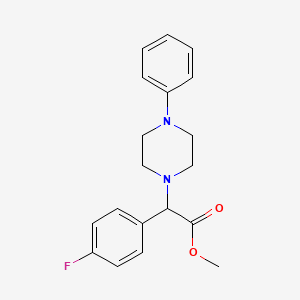
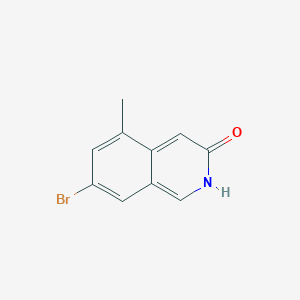
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)
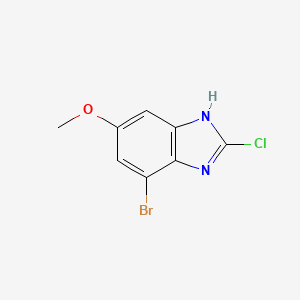

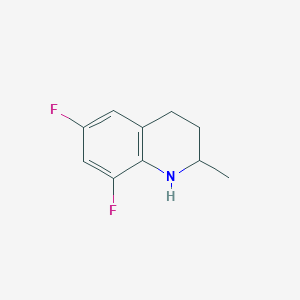
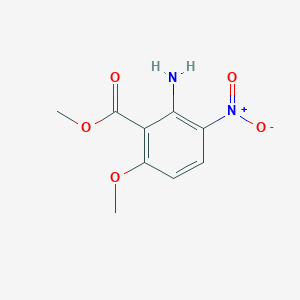
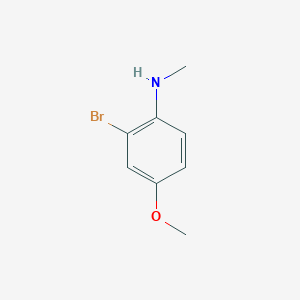
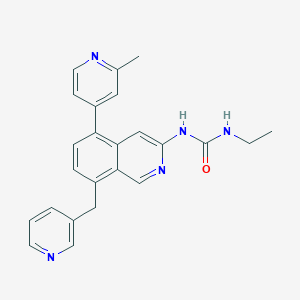
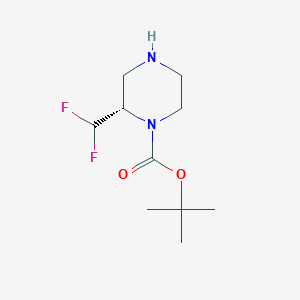

![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
